molecular formula C15H19ClO3 B13812682 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol

1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol

Cat. No.: B13812682
M. Wt: 282.76 g/mol
InChI Key: LCLWFMKTPZFRJQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol is an organic compound characterized by the presence of a chloro-substituted methylenedioxyphenyl group attached to a hepten-3-ol chain

Preparation Methods

The synthesis of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-methylenedioxybenzene and 6-methyl-1-hepten-3-ol.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes: One common synthetic route involves the alkylation of 2-chloro-4,5-methylenedioxybenzene with 6-methyl-1-hepten-3-ol under controlled conditions to form the target compound.

    Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles, while reaction conditions may vary depending on the desired transformation.

    Major Products: Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives.

Scientific Research Applications

1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include 1-(2-Chloro-4,5-methylenedioxyphenyl)-4,4-dimethyl-1-penten-3-ol and 1-(2-Chloro-4,5-methylenedioxyphenyl)-4-methyl-1-penten-3-one.

    Uniqueness: The unique structural features of this compound, such as the hepten-3-ol chain and the specific positioning of the chloro and methylenedioxy groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H19ClO3

Molecular Weight

282.76 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-5-yl)-6-methylhept-1-en-3-ol

InChI

InChI=1S/C15H19ClO3/c1-10(2)3-5-12(17)6-4-11-7-14-15(8-13(11)16)19-9-18-14/h4,6-8,10,12,17H,3,5,9H2,1-2H3

InChI Key

LCLWFMKTPZFRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C=CC1=CC2=C(C=C1Cl)OCO2)O

Origin of Product

United States

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